molecular formula C12H17ClN2O B1528257 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride CAS No. 1803567-17-0

4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride

Cat. No. B1528257
CAS RN: 1803567-17-0
M. Wt: 240.73 g/mol
InChI Key: PTVUMEHMPAGBFV-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride (4-ABMPH) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrrolidine ring system, which is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms. 4-ABMPH has been found to have a wide range of biochemical and physiological effects, and its potential for use in lab experiments has been explored in recent years.

Scientific Research Applications

Synthesis and Neuroleptic Activity

One study highlights the synthesis of benzamides using compounds related to 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride, which demonstrated potential neuroleptic activity. This research indicates the compound's utility in designing drugs with potential applications in treating psychosis due to its significant inhibitory effects on stereotyped behavior in rats, suggesting its role in developing potent drugs with minimal side effects (Iwanami et al., 1981).

Catalysis in Organic Synthesis

Another study utilized a platinum-catalyzed intramolecular hydroamination process involving compounds similar to 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride. This process emphasizes its use in synthesizing pyrrolidine derivatives, showcasing the compound's relevance in organic synthesis and the development of functionalized pyrrolidines with potential pharmaceutical applications (Bender & Widenhoefer, 2005).

Metabolic Studies

Metabolic trapping experiments with 1-benzylpyrrolidine, closely related to the target compound, revealed insights into the metabolism of such compounds, providing a foundational understanding of their biological transformations. These findings contribute to the broader knowledge of how similar compounds might be metabolized in biological systems, potentially impacting their development as therapeutic agents (Ho & Castagnoli, 1980).

Pharmacological Research Tools

Research into the 1-benzyl derivative of 4-aminopyrrolidine-2,4-dicarboxylic acid (a compound structurally related to 4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride) has indicated its selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This study underlines the compound's potential as a pharmacological research tool, offering a pathway to explore therapeutic targets for neurological disorders (Tueckmantel et al., 1997).

properties

IUPAC Name

4-amino-1-benzyl-5-methylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-9-11(13)7-12(15)14(9)8-10-5-3-2-4-6-10;/h2-6,9,11H,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVUMEHMPAGBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-benzyl-5-methylpyrrolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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